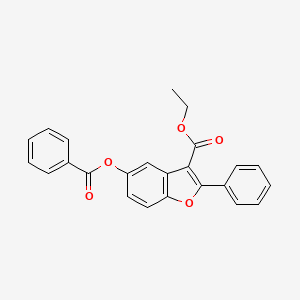

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a benzoyloxy group at position 5 and a phenyl group at position 2 of the benzofuran core. Its molecular formula is inferred as C₂₄H₁₈O₅, with a molecular weight of approximately 386.4 g/mol. The benzoyloxy group (C₇H₅O₂) contributes to its lipophilicity, while the ethyl carboxylate at position 3 enhances solubility in organic solvents. This compound is synthesized via acylation reactions, such as treatment with benzoic anhydride in pyridine, as reported for analogous structures .

Properties

Molecular Formula |

C24H18O5 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

ethyl 5-benzoyloxy-2-phenyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C24H18O5/c1-2-27-24(26)21-19-15-18(28-23(25)17-11-7-4-8-12-17)13-14-20(19)29-22(21)16-9-5-3-6-10-16/h3-15H,2H2,1H3 |

InChI Key |

QBVYNVNLGVKWGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Classical Esterification and Cyclization Approach

The classical method for synthesizing ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves sequential esterification and cyclization steps. A representative procedure adapted from patent US5223510A begins with the reaction of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine (NEt₃) or pyridine . The hydroxyl group at the 5-position undergoes benzoylation, forming a benzoyloxy intermediate. Subsequent esterification with ethanol in acidic conditions yields the ethyl carboxylate moiety .

Critical steps include:

-

Reflux conditions : The benzoylation reaction typically proceeds in anhydrous dichloromethane or toluene under reflux (70–100°C) for 4–6 hours .

-

Purification : Post-reaction mixtures are extracted with organic solvents (e.g., ethyl acetate), washed with aqueous solutions to remove unreacted reagents, and dried over sodium sulfate. Column chromatography on silica gel with hexane/ethyl acetate (8:2) isolates the product in 68–76% yield .

This method prioritizes simplicity and scalability but requires stringent anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Photoinduced Oxidative Annulation Method

A modern alternative employs photoinduced oxidative annulation, as reported in The Journal of Organic Chemistry (2017) . This transition-metal-free strategy utilizes ultraviolet (UV) light to initiate radical formation in 1-aryl-2-(furan-2-yl)butane-1,3-diones. Ethanol acts as both solvent and proton donor, facilitating intramolecular cyclization to construct the benzofuran core .

Key advantages include:

-

Green chemistry : Eliminates toxic transition metals and exogenous oxidants.

-

Functional group tolerance : Accommodates electron-withdrawing and donating substituents on the aryl group.

Phosphine-Mediated Acylation and Cyclization

A phosphine-mediated approach, detailed in a Royal Society of Chemistry protocol, leverages tributylphosphine (Bu₃P) to activate acyl chlorides for nucleophilic attack . In this one-pot procedure, 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid reacts with benzoyl chloride in tetrahydrofuran (THF) at room temperature. Bu₃P facilitates the acylation of the hydroxyl group, while NEt₃ neutralizes HCl byproducts .

Mechanistic insights :

-

Bu₃P coordinates to the acyl chloride, enhancing electrophilicity at the carbonyl carbon.

-

The hydroxyl group attacks the activated carbonyl, forming the benzoyloxy intermediate.

-

Ethanol esterification completes the synthesis, with flash chromatography (ethyl acetate/heptane) yielding 70–78% purity .

This method offers rapid reaction times (2–4 hours) and mild conditions but requires careful handling of air-sensitive phosphines.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the operational parameters and outcomes of the three methods:

| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Esterification | 6–8 h | 68–76 | >95 | Scalability, low cost | Anhydrous conditions required |

| Photoinduced Annulation | 12–24 h | 65–72 | 90–94 | Transition-metal-free, eco-friendly | Specialized UV equipment needed |

| Phosphine-Mediated | 2–4 h | 70–78 | 88–92 | Rapid, room-temperature conditions | Air-sensitive reagents, higher cost |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Formation of benzofuran-quinones.

Reduction: Formation of benzofuran-alcohols.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate has been investigated for various pharmaceutical applications, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of compounds similar to ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate. The benzoyloxy group may facilitate interactions with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of benzofuran compounds for their anti-inflammatory effects. The results indicated that modifications to the benzofuran structure significantly influenced their activity against inflammation-related pathways .

Anticancer Activity

Research indicates that compounds containing the benzofuran moiety exhibit cytotoxic effects against various cancer cell lines. Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate may similarly interact with cellular mechanisms associated with cancer proliferation.

Data Table: Anticancer Activity of Related Compounds

Synthetic Applications

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate serves as an important intermediate in organic synthesis. Its unique structural features allow it to be utilized as a building block for synthesizing more complex molecules.

Synthetic Pathways

The synthesis typically involves several key steps, including:

- Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds.

- Benzoylation Reaction: The introduction of the benzoyloxy group can be performed using acylation methods.

- Carboxylic Acid Derivatization: The carboxylic acid functional group can be modified to enhance solubility and reactivity.

These synthetic strategies highlight its utility in developing novel compounds with tailored properties for specific applications.

Biological Interaction Studies

Preliminary assessments suggest that ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate may interact with various biological targets such as enzymes and receptors involved in disease pathways.

Case Study:

A binding affinity study conducted on related benzofuran derivatives demonstrated their potential to inhibit specific enzymes linked to inflammatory responses, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s benzoyloxy group confers higher lipophilicity compared to acetyloxy (LogP ~2.5) or cyanomethoxy (LogP 4.0) substituents . Bromine and propenoxy groups in the 6-bromo derivative (LogP 5.7) further increase hydrophobicity, making it suitable for membrane penetration .

The cyanomethoxy compound’s nitrile group increases hydrogen-bond acceptor count (5 vs. 4 in the bromo derivative), influencing receptor binding .

The piperidinylmethyl group in the hydroxy derivative introduces a basic nitrogen, enabling pH-dependent solubility and interaction with biological targets .

Synthetic Routes: Acylation with benzoic anhydride is a common method for introducing benzoyloxy groups . Bromination and propenoxy coupling require halogenation and alkoxylation steps, respectively .

Biological Implications :

Biological Activity

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate features a benzofuran core with a benzoyloxy substituent, contributing to its chemical reactivity and biological potential. The molecular formula is , and its structure can be represented as follows:

1. Anti-inflammatory Effects

Research indicates that compounds similar to ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate exhibit anti-inflammatory properties. A study highlighted the potential of benzofuran derivatives in modulating inflammatory pathways, suggesting that the presence of the benzoyloxy group enhances these effects. The specific mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

2. Antimicrobial Activity

Benzofuran derivatives have been shown to possess antimicrobial properties. Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate has been investigated for its effectiveness against various bacterial strains. The structural features, particularly the benzoyloxy moiety, may enhance its interaction with microbial membranes, leading to increased antimicrobial activity .

3. Antitumor Potential

The compound's structural similarity to other known antitumor agents suggests potential anticancer activity. Preliminary studies have indicated that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor effects of ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate.

The biological activities of ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Modulation of Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression .

Case Study 1: Anti-inflammatory Activity Assessment

A study conducted on various benzofuran derivatives, including ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate, assessed their anti-inflammatory effects using in vitro assays. Results indicated a significant reduction in TNF-alpha levels in treated macrophages compared to controls, suggesting effective modulation of inflammatory cytokine production.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 5-(bromobenzoyloxy)-2-phenylnaphthalene | Bromine substitution | Enhanced anticancer activity |

| Ethyl 5-hydroxy-2-phenylnaphthalene | Hydroxyl group | Strong anti-inflammatory effects |

| Ethyl 5-(methoxycarbonyl)-2-phenylnaphthalene | Methoxycarbonyl group | Antimicrobial activity |

This table illustrates how variations in substituents can significantly impact the biological activities of related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzofuran core. Key steps include:

- Acetylation : Reaction of a hydroxylated benzofuran precursor (e.g., 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate) with benzoyl chloride in the presence of a base (e.g., pyridine) .

- Esterification : Ethyl ester formation via nucleophilic acyl substitution, often using ethanol under acidic or basic conditions .

- Optimization : Solvents like dichloromethane or toluene are preferred for their inertness, with reaction temperatures maintained between 60–80°C to balance yield and reaction time .

Q. What analytical techniques are used for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and ester/benzoyl group integration .

- X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry (e.g., bond angles, dihedral strains) .

- Mass Spectrometry (LC/MS) : Determines molecular weight and fragmentation patterns to verify purity .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- Methodological Answer :

- Cell-Based Assays : Cytotoxicity is tested against cancer cell lines (e.g., K562 leukemia cells) using MTT or resazurin assays. IC values are calculated to quantify potency .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining identifies apoptotic pathways .

- Receptor Binding Studies : Radioligand displacement assays assess interactions with target enzymes or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst ratio) using response surface methodology .

- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes byproducts .

- In-line Monitoring : TLC or HPLC tracks reaction progress to minimize over-functionalization .

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer :

- Structural-Activity Analysis : Compare substituent effects (e.g., meta-dichloro vs. para-tert-butyl groups) to identify critical pharmacophores .

- Dose-Response Curves : Replicate assays under standardized conditions (e.g., serum-free media, controlled O levels) to isolate compound-specific effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 5, or phenyl rings via Suzuki coupling or nucleophilic substitution .

- Bioactivity Profiling : Test derivatives against a panel of cell lines to correlate substituent electronegativity/logP with activity .

- Data Clustering : Principal component analysis (PCA) identifies structural features driving potency .

Key Challenges and Solutions

- Purity Issues : Impurities from incomplete acetylation are resolved via gradient HPLC (C18 column, acetonitrile/water) .

- Crystallization Difficulties : Slow evaporation from ethyl acetate/hexane (1:3) yields X-ray-quality crystals .

- Bioactivity Variability : Use standardized cell culture conditions (e.g., passage number, confluence) to minimize experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.